molecular formula C23H19FN4O2 B3012069 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941254-77-9

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B3012069
CAS No.: 941254-77-9
M. Wt: 402.429
InChI Key: QIHZRQORGSMFLE-IZZDOVSWSA-N
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Description

Molecular Formula: C₂₅H₂₀FN₅O₂
Molecular Weight: 441.46 g/mol
Structural Features:

  • Core Structure: A 1,3-oxazole ring substituted at the 4-position with a carbonitrile group.
  • Piperazine Modification: The piperazine moiety at the 5-position of the oxazole is functionalized with a 4-fluorobenzoyl group.

This compound belongs to a class of heterocyclic molecules designed for diverse pharmacological applications, leveraging the oxazole core’s stability and the piperazine group’s ability to modulate solubility and receptor interactions. The 4-fluorobenzoyl group enhances metabolic stability, while the styryl moiety may influence binding affinity in target proteins .

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2/c24-19-9-7-18(8-10-19)22(29)27-12-14-28(15-13-27)23-20(16-25)26-21(30-23)11-6-17-4-2-1-3-5-17/h1-11H,12-15H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHZRQORGSMFLE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluorobenzoyl chloride with piperazine under controlled conditions.

    Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the piperazine intermediate with the oxazole intermediate under specific reaction conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for treating hyperpigmentation disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives within the 1,3-oxazole-4-carbonitrile family. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₅H₂₀FN₅O₂ 441.46 - 4-Fluorobenzoyl-piperazinyl
- (E)-2-phenylethenyl
High π-conjugation; potential for CNS activity due to lipophilic styryl group .
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₁H₁₆F₂N₄O₂ 394.38 - 4-Fluorobenzoyl-piperazinyl
- 4-Fluorophenyl
Reduced steric bulk; enhanced metabolic stability but lower lipophilicity .
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile C₂₁H₁₆F₂N₄O₂ 394.38 - 2-Fluorobenzoyl-piperazinyl
- 2-Fluorophenyl
Ortho-fluorine may hinder binding due to steric effects; altered electronic profile .
5-[4-(2-Methylbenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile C₂₄H₂₂N₄O₂ 398.46 - 2-Methylbenzoyl-piperazinyl
- (E)-2-phenylethenyl
Methyl group increases hydrophobicity; potential for improved membrane permeability .
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile C₂₅H₁₉F₂N₅O₂ 459.45 - 4-Fluorobenzoyl-piperazinyl
- (E)-2-(4-fluorophenyl)ethenyl
Dual fluorination enhances metabolic stability and target selectivity .
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile C₂₅H₁₉ClFN₅O₂ 475.90 - 3-Chlorobenzoyl-piperazinyl
- (E)-2-(4-fluorophenyl)ethenyl
Chlorine atom increases electronegativity; may enhance receptor binding affinity .

Key Findings from Comparative Analysis :

Substituent Position Effects :

  • Fluorine at the para position (4-fluorobenzoyl) optimizes electronic effects and steric compatibility compared to ortho (2-fluorobenzoyl) derivatives .
  • Styryl groups (e.g., phenylethenyl) enhance π-stacking interactions, which are critical for binding to aromatic residues in enzyme active sites .

Chlorinated analogs (e.g., ) show higher molecular weights and altered electronic profiles, which may favor specific target interactions but reduce solubility .

Synthetic Accessibility :

  • Derivatives with methylbenzoyl groups (e.g., ) are synthetically tractable via one-pot multicomponent reactions, though yields vary with substituent complexity .

Biological Activity

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound with potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C24H21FN4O3C_{24}H_{21}FN_{4}O_{3} with a molecular weight of approximately 432.45 g/mol. The presence of the piperazine ring, oxazole moiety, and fluorobenzoyl group are significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC24H21FN4O3
Molecular Weight432.45 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of certain tyrosinase enzymes, which play a critical role in melanin production. This inhibition can lead to reduced pigmentation in various cell types, making it a candidate for skin-related therapies.

Inhibition Studies

In recent studies, derivatives of the compound demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), with some compounds exhibiting IC50 values as low as 0.18 μM, indicating potent activity compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Antimicrobial and Anticancer Properties

The compound has been evaluated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Research indicates that the compound exhibits activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through modulation of signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Tyrosinase Inhibition : A study demonstrated that the compound effectively inhibited tyrosinase activity in a dose-dependent manner, which is crucial for developing treatments for hyperpigmentation disorders .
  • Cytotoxicity Evaluation : The cytotoxic effects were assessed using various cancer cell lines, revealing that while some derivatives were cytotoxic at higher concentrations, they also showed selectivity towards cancer cells over normal cells.
  • Mechanistic Insights : Docking studies have provided insights into the binding modes of the compound with target enzymes, suggesting that structural modifications could enhance its inhibitory potency .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 4-(4-fluorobenzyl)piperazine derivatives and other oxazole-based compounds, this compound exhibits unique biological profiles due to its specific functional groups and structural arrangement.

Compound TypeKey FeaturesBiological Activity
4-(4-fluorobenzyl)piperazinePiperazine ringModerate tyrosinase inhibition
2-aryl-5-(4-piperazin-1-yl)oxazolesSimilar oxazole structureVariable anticancer properties
5-(4-bromophenyl)piperazineBromine substitutionLower antimicrobial activity

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